Sn-glycerol 1-phosphate(2-)
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Overview
Description
Sn-glycerol 1-phosphate(2-) is a glycerol 1-phosphate(2-) that is the dianion of sn-glycerol 1-phosphate arising from deprotonation of both phosphate OH groups. It has a role as an archaeal metabolite. It is a conjugate base of a sn-glycerol 1-phosphate.
Scientific Research Applications
Enzymatic Quantification
A colorimetric method for quantifying sn-glycerol-1-phosphate (G-1-P) was developed using G-1-P-specific dehydrogenase from Methanobacterium thermoautotrophicum. This method enhances the study of structural and metabolic aspects of ether glycerolipids in Archaea, lipoteichoic acid polymers in Gram-positive bacteria, membrane-derived oligosaccharide in Escherichia coli, phosphatidylglycerol, and phosphoglycolipids in lactic acid bacteria (Nishihara & Koga, 2000).
Plant Lipid Biosynthesis
sn-Glycerol-3-phosphate acyltransferase (GPAT) in plants is crucial for the formation of lysophosphatidic acid (LPA), an intermediary for various acyl-lipids. Plant GPATs are found in plastids, endoplasmic reticulum, and mitochondria, influencing lipid biosynthetic pathways and plant development (Chen et al., 2011).
Stereochemistry in Membranes
Analysis of sn-glycerol-1-phosphate dehydrogenase revealed insights into membrane stereochemistry. The enzyme's involvement in generating sn-glycerol-1-phosphate in Archaea and its distinct evolutionary origin compared to its eukaryotic and bacterial counterparts is significant (Daiyasu et al., 2002).
Archaeal Lipid Biosynthesis
Identification of sn-glycerol-1-phosphate dehydrogenase activity in Sulfolobus tokodaii provides evidence for the general mechanism of sn-glycerol-1-phosphate formation, fundamental to the structure of Archaea's membrane phospholipids (Koga et al., 2006).
Membrane Packing of Stereoisomers
Research on bis(monoacylglycero)phosphate (BMP) stereoisomers, including sn-glycerol-1-phosphate, contributes to understanding membrane packing and phase behavior. This is relevant to the study of membrane dynamics and structure (Hayakawa et al., 2006).
Properties
Molecular Formula |
C3H7O6P-2 |
---|---|
Molecular Weight |
170.06 g/mol |
IUPAC Name |
[(2S)-2,3-dihydroxypropyl] phosphate |
InChI |
InChI=1S/C3H9O6P/c4-1-3(5)2-9-10(6,7)8/h3-5H,1-2H2,(H2,6,7,8)/p-2/t3-/m0/s1 |
InChI Key |
AWUCVROLDVIAJX-VKHMYHEASA-L |
Isomeric SMILES |
C([C@@H](COP(=O)([O-])[O-])O)O |
SMILES |
C(C(COP(=O)([O-])[O-])O)O |
Canonical SMILES |
C(C(COP(=O)([O-])[O-])O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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